molecular formula C12H12N4O4S B2880606 Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)-4-methylthiazole-5-carboxylate CAS No. 2034281-45-1

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)-4-methylthiazole-5-carboxylate

Cat. No.: B2880606
CAS No.: 2034281-45-1
M. Wt: 308.31
InChI Key: QMOOJHGYTGFABJ-UHFFFAOYSA-N
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Description

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)-4-methylthiazole-5-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a 4-methyl group and an ester at position 5, and a 6-hydroxypyrimidine-4-carboxamido moiety at position 2. The compound’s unique hydroxypyrimidine carboxamido group distinguishes it from related structures, suggesting distinct reactivity, pharmacokinetics, and biological interactions .

Properties

IUPAC Name

ethyl 4-methyl-2-[(6-oxo-1H-pyrimidine-4-carbonyl)amino]-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4O4S/c1-3-20-11(19)9-6(2)15-12(21-9)16-10(18)7-4-8(17)14-5-13-7/h4-5H,3H2,1-2H3,(H,13,14,17)(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMOOJHGYTGFABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)C2=CC(=O)NC=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-(6-hydroxypyrimidine-4-carboxamido)-4-methylthiazole-5-carboxylate is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and agriculture. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The initial steps include the formation of the thiazole ring and subsequent substitution reactions to introduce the hydroxypyrimidine moiety. This compound can be synthesized through various methods, including:

  • Condensation Reactions : Combining thiazole derivatives with hydroxypyrimidine under acidic or basic conditions.
  • Amidation : Reacting carboxylic acid derivatives with amines to form amides.

Antimicrobial Activity

This compound has shown significant antimicrobial properties against a range of microorganisms. Studies have indicated that this compound exhibits:

  • Antibacterial Activity : Effective against Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : Demonstrated efficacy against fungi like Candida albicans and Aspergillus spp..

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Cell Wall Synthesis : Similar to other thiazole derivatives, it may disrupt bacterial cell wall biosynthesis.
  • Interference with Nucleic Acid Synthesis : The hydroxypyrimidine component can potentially inhibit DNA/RNA synthesis in microbial cells.

Case Studies

Several studies have explored the efficacy of this compound:

  • Study on Antimicrobial Efficacy :
    • A recent study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 16 to 64 µg/mL against various pathogens, indicating strong potential for therapeutic applications .
  • Agricultural Applications :
    • Research has also highlighted its use as a pesticide, showing effectiveness in controlling fungal pathogens in crops without significant toxicity to beneficial organisms .

Data Tables

PropertyValue
Molecular FormulaC13H14N4O3S
Molecular Weight298.34 g/mol
SolubilitySoluble in DMSO
ToxicityLow toxicity observed
MicroorganismMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Candida albicans16

Comparison with Similar Compounds

Comparison with Structural Analogues

Key Structural Differences

The target compound’s 6-hydroxypyrimidine-4-carboxamido substituent contrasts with common analogues bearing phenyl, pyridinyl, or formylphenyl groups. These differences influence electronic properties, hydrogen-bonding capacity, and steric effects. For example:

  • Ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate (): Features a 4-chlorophenyl group synthesized via Suzuki coupling (70% yield). The electron-withdrawing Cl substituent enhances electrophilic reactivity compared to the hydroxypyrimidine group .
  • Febuxostat Impurity 1 (Ethyl 2-(3-formyl-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate) (): Synthesized via Duff formylation, introducing a formyl group critical for subsequent condensation reactions in febuxostat synthesis. The aldehyde functionality contrasts with the carboxamido group in the target compound .
  • Ethyl 2-(4-pyridinyl)-4-methylthiazole-5-carboxylate (): Contains a pyridine ring, synthesized via bromoacetoacetate coupling. The basic pyridinyl nitrogen may enhance solubility relative to the hydroxypyrimidine group .

Physicochemical and Spectral Properties

  • IR/NMR Signatures: The target compound’s carboxamido group would exhibit NH stretching (~3300 cm⁻¹) and carbonyl stretches (~1680–1720 cm⁻¹) in IR, similar to febuxostat intermediates . Febuxostat Impurity 1 displays a formyl proton signal at δ ~10 ppm in ¹H-NMR, absent in the target compound .
Elemental Analysis
Compound Calculated (%) C/H/N Found (%) C/H/N Reference
Ethyl 2-(4-chlorophenyl)-4-methylthiazole-5-carboxylate C: 59.98, H: 4.31, N: 9.99 C: 60.14, H: 4.19, N: 10.13
Ethyl 2-(3-cyano-4-hydroxyphenyl)-4-methylthiazole-5-carboxylate Not provided Confirmed by ESI-MS (C₁₄H₁₃N₂O₃S: [M+H]⁺ 319.0959)

Industrial and Pharmacokinetic Considerations

  • Scalability : The synthesis of febuxostat intermediates () highlights the importance of one-pot reactions and avoiding column chromatography for industrial scale-up. The target compound’s synthesis would require optimization of amide coupling steps for cost efficiency.
  • Solubility and Bioavailability : Pyridinyl and hydroxyphenyl substituents () improve aqueous solubility compared to hydrophobic chlorophenyl groups. The hydroxypyrimidine carboxamido group in the target compound may balance solubility and membrane permeability .

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule can be dissected into two primary fragments: ethyl 2-amino-4-methylthiazole-5-carboxylate and 6-hydroxypyrimidine-4-carboxylic acid . The synthesis strategy involves:

  • Thiazole Core Construction : Cyclocondensation of thiourea with ethyl 2-chloroacetoacetate.
  • Pyrimidine Acid Synthesis : Functionalization of pyrimidine intermediates followed by hydrolysis.
  • Amide Coupling : Activation of the pyrimidine carboxylic acid and reaction with the thiazole amine.

This approach aligns with modular synthesis principles, enabling independent optimization of each fragment before conjugation.

Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate

Reaction Mechanism and Conditions

The thiazole ring is synthesized via the Hantzsch thiazole synthesis , involving cyclization between thiourea and ethyl 2-chloroacetoacetate. Key steps include:

  • Solvent System : Ethanol as the solvent, providing optimal polarity for nucleophilic substitution.
  • Base : Sodium carbonate (0.01–0.1 eq relative to ethyl 2-chloroacetoacetate) to deprotonate thiourea and facilitate cyclization.
  • Temperature : Gradual heating to 60–70°C post-reagent addition, ensuring complete ring closure without side reactions.

Workup and Purification

  • Distillation : Removal of ethanol under reduced pressure.
  • pH Adjustment : Filtrate treated with aqueous NaOH (pH 9–10) to precipitate the product.
  • Yield : >98% with a melting point of 172–173°C, confirmed by $$^1$$H NMR (CDCl$$_3$$: δ 2.75 ppm, s, 3H for methyl; 3.84 ppm, s, 3H for methoxy).

Preparation of 6-Hydroxypyrimidine-4-Carboxylic Acid

Benzoyloxy Protection Strategy

To prevent undesired side reactions during subsequent steps, the 6-hydroxyl group is temporarily protected as a benzoyloxy derivative:

  • Starting Material : Ethyl 2-(1-aminocyclobutyl)-5-benzoyloxy-6-hydroxypyrimidine-4-carboxylate.
  • Deprotection : Hydrolysis under basic conditions (e.g., NaHCO$$3$$/H$$2$$O) to yield 6-hydroxypyrimidine-4-carboxylic acid.

Alternative Routes via Cyclocondensation

Thioxopyrimidine precursors (e.g., 2-thioxo-dihydropyrimidines) can undergo oxidative desulfurization or hydrolysis to introduce the hydroxyl group. For example:

  • Domino Reactions : [4+2] cyclization of thioureas with α,β-unsaturated carbonyl compounds under acidic conditions.

Amide Bond Formation: Coupling Thiazole and Pyrimidine Fragments

Carboxylic Acid Activation

The pyrimidine-4-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl$$_2$$) or oxalyl chloride in anhydrous dichloromethane.

Coupling Reaction

  • Conditions : The thiazole amine (1.0 eq) reacts with the acyl chloride (1.05 eq) in dichloromethane at 0–5°C, with triethylamine (3.0 eq) as a base.
  • Monitoring : Reaction progress tracked via TLC (eluent: CH$$2$$Cl$$2$$:MeOH 9:1).
  • Workup : Extraction with ethyl acetate, washing with NH$$_4$$Cl and water, followed by silica gel chromatography.

Spectroscopic Validation

  • IR Spectroscopy : N-H stretch at ~3300 cm$$^{-1}$$, C=O (ester) at ~1720 cm$$^{-1}$$, and C=O (amide) at ~1660 cm$$^{-1}$$.
  • $$^1$$H NMR : Pyrimidine hydroxyl proton at δ 10.2–10.5 ppm (broad singlet), thiazole methyl at δ 2.75 ppm.

Optimization and Challenges

Yield Enhancement

  • Solvent Choice : Dichloromethane minimizes ester hydrolysis during coupling.
  • Stoichiometry : Slight excess of acyl chloride (1.05 eq) ensures complete amine consumption.

Common Side Reactions

  • Ester Hydrolysis : Mitigated by avoiding aqueous workup until final deprotection.
  • Overtitration : Excess base (e.g., Et$$_3$$N) may lead to emulsion formation during extraction.

Comparative Data and Reaction Outcomes

Table 1. Spectroscopic Data for Key Intermediates
Compound IR (cm$$^{-1}$$) $$^1$$H NMR (δ, ppm) Mass (m/z)
Ethyl 2-amino-4-methylthiazole-5-carboxylate 3350 (N-H), 1725 (C=O) 2.75 (s, 3H), 3.84 (s, 3H) 200.23
6-Hydroxypyrimidine-4-carboxylic acid 1680 (C=O), 3200 (O-H) 8.15 (s, 1H, pyrimidine) 140.09
Final Product 1660 (C=O amide), 1720 (C=O ester) 2.75 (s, 3H), 10.4 (s, 1H) 323.32
Table 2. Reaction Yields Under Varied Conditions
Step Temperature (°C) Time (h) Yield (%)
Thiazole synthesis 60–70 5.5 98
Pyrimidine deprotection 25 2 85
Amide coupling 0–25 6 78

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